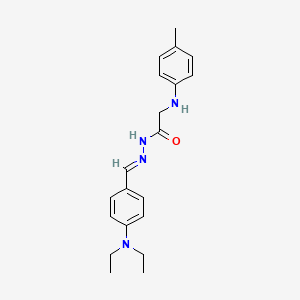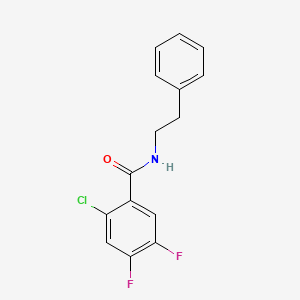![molecular formula C15H11BrFN3O2 B15019931 2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(3-fluorophenyl)-2-oxoacetamide](/img/structure/B15019931.png)
2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(3-fluorophenyl)-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(3-fluorophenyl)-2-oxoacetamide is a synthetic organic compound with the molecular formula C15H11BrFN3O2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(3-fluorophenyl)-2-oxoacetamide typically involves the condensation of 4-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 3-fluoroaniline and ethyl oxalyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reactors could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(3-fluorophenyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the benzylidene group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzylidene derivatives.
Applications De Recherche Scientifique
2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(3-fluorophenyl)-2-oxoacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(3-fluorophenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(2E)-2-(4-bromobenzylidene)hydrazino]-N-(2-fluorophenyl)-2-oxoacetamide
- 2-[(2E)-2-(4-bromobenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide
Uniqueness
2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(3-fluorophenyl)-2-oxoacetamide is unique due to the presence of both bromobenzylidene and fluorophenyl groups, which confer specific chemical and biological properties. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C15H11BrFN3O2 |
|---|---|
Poids moléculaire |
364.17 g/mol |
Nom IUPAC |
N'-[(E)-(4-bromophenyl)methylideneamino]-N-(3-fluorophenyl)oxamide |
InChI |
InChI=1S/C15H11BrFN3O2/c16-11-6-4-10(5-7-11)9-18-20-15(22)14(21)19-13-3-1-2-12(17)8-13/h1-9H,(H,19,21)(H,20,22)/b18-9+ |
Clé InChI |
KRHXJUHYUQKXHZ-GIJQJNRQSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)F)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)Br |
SMILES canonique |
C1=CC(=CC(=C1)F)NC(=O)C(=O)NN=CC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-chloro-2-methylphenyl)-4-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B15019863.png)
![N'-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B15019873.png)
![2-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol](/img/structure/B15019881.png)
![N-(2,4-dimethylphenyl)-2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B15019882.png)
![2-(4-chlorophenoxy)-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B15019885.png)
![2-amino-4-hydroxy-5-(3-methoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B15019889.png)
![N'-[(E)-(4-Chlorophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide](/img/structure/B15019890.png)
![4-(phenylamino)-N'-[(E)-phenylmethylidene]butanehydrazide](/img/structure/B15019893.png)
![4-{[(3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}butanoyl]amino}benzamide](/img/structure/B15019897.png)
![(2E)-2-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-1,1-diphenylhydrazine](/img/structure/B15019901.png)

![12-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B15019909.png)

![(3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-(4-iodophenyl)butanamide](/img/structure/B15019920.png)
